molecular formula C12H16S B3314986 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene CAS No. 951890-66-7

3-[(4-Ethylthio)phenyl]-2-methyl-1-propene

Cat. No. B3314986
CAS RN: 951890-66-7
M. Wt: 192.32 g/mol
InChI Key: WJVTUDCJNNHKPO-UHFFFAOYSA-N
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Description

3-[(4-Ethylthio)phenyl]-2-methyl-1-propene, also known as ETPMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. ETPMP is a hydrocarbon molecule that is composed of carbon, hydrogen, and sulfur atoms. It is a member of the thiophene family, and its structure is similar to that of other thiophenes. ETPMP has been found to have a wide range of properties and applications, including its use as a potential fuel additive and as a potential drug in pharmaceuticals.

Scientific Research Applications

3-[(4-Ethylthio)phenyl]-2-methyl-1-propene has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene has also been studied for its potential use as a fuel additive, as it has been found to have a high octane rating and low emissions. In addition, 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene has been studied for its potential use as a drug in pharmaceuticals, as it has been found to have a number of beneficial properties, such as anti-inflammatory and anti-tumor activities.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene is not yet fully understood. However, it is believed that 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene may act as an antioxidant, as it has been found to scavenge reactive oxygen species, such as superoxide and peroxynitrite. In addition, 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene may act as an inhibitor of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a compound that is involved in a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene are not yet fully understood. However, it has been found to have a number of beneficial properties, such as anti-inflammatory and anti-tumor activities. In addition, 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene has been found to have a number of other effects, including the inhibition of the enzyme nitric oxide synthase, the scavenging of reactive oxygen species, and the inhibition of cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene in laboratory experiments include its low cost, high purity, and ease of synthesis. In addition, 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene is relatively stable and has a wide range of properties and applications. The main limitation of using 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene in laboratory experiments is its lack of toxicity data, as it has not yet been extensively studied for its potential toxicity.

Future Directions

There are a number of potential future directions for the study of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene. These include further research into its mechanism of action, its potential toxicity, and its potential applications in pharmaceuticals and other industries. In addition, further research into the synthesis of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene and its derivatives could lead to the development of new compounds with potentially beneficial properties. Finally, further research into the biochemical and physiological effects of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene could lead to a better understanding of its potential therapeutic uses.

properties

IUPAC Name

1-ethylsulfanyl-4-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVTUDCJNNHKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242127
Record name 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethylthio)phenyl]-2-methyl-1-propene

CAS RN

951890-66-7
Record name 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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